Product packaging for 1-(Thietan-3-yl)ethan-1-ol(Cat. No.:CAS No. 1514712-47-0)

1-(Thietan-3-yl)ethan-1-ol

Cat. No.: B2912184
CAS No.: 1514712-47-0
M. Wt: 118.19
InChI Key: DJKSJOWOTYDPNM-UHFFFAOYSA-N
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Description

Significance of Four-Membered Sulfur Heterocycles in Organic Chemistry

Four-membered sulfur heterocycles, particularly thietanes, represent an important class of compounds in organic chemistry. escholarship.org The thietane (B1214591) ring is a saturated four-membered ring containing one sulfur atom and three carbon atoms. acs.org These structures are significant for several reasons:

Pharmaceutical and Biological Relevance: Thietanes are found as core structural motifs in various biologically active compounds and are considered valuable in medicinal chemistry. acs.orggoogle.com They have been incorporated into molecules with potential applications as antiviral drugs, anticancer agents, pesticides, and sweeteners. acs.org The inclusion of a thietane ring can modulate critical physicochemical properties of a molecule, such as aqueous solubility and lipophilicity. researchgate.net

Versatile Synthetic Intermediates: Thietanes serve as versatile building blocks in organic synthesis. acs.orggoogle.com Due to the inherent strain in the four-membered ring, they can undergo various ring-opening and ring-expansion reactions, providing access to a wide range of other sulfur-containing acyclic and heterocyclic compounds. acs.org

Unique Stereochemical Properties: The non-planar, puckered nature of the thietane ring provides a defined three-dimensional geometry that is increasingly sought after in drug design to explore new chemical space. researchgate.net

The reactivity of thietanes is influenced by the sulfur atom, which can be oxidized to the corresponding sulfoxides and sulfones, further expanding the diversity of accessible derivatives.

Historical Context of Thietane Synthesis and Derivatization

The synthesis of the thietane ring system has been a subject of study for many decades, with various methods developed and refined over time.

One of the oldest and most traditional routes to thietane derivatives is the intermolecular double nucleophilic displacement (cyclic thioetherification) of 1,3-difunctionalized alkanes, such as 1,3-dihaloalkanes, with a sulfide (B99878) source like sodium sulfide. acs.orgnih.gov This method was extensively reviewed and continues to be applied. nih.gov For instance, in 1966, a thietane derivative was synthesized via the double nucleophilic displacement of a 1,3-dichloroalkane. nih.gov A notable example is the synthesis of 1-(thietan-2-yl)ethan-1-ol from 3,5-dichloropentan-2-ol with potassium sulfide, affording the product in 65% yield. nih.govbeilstein-journals.org

Another classical approach is the intramolecular cyclization of γ-mercaptoalkyl halides or their corresponding sulfonates. nih.gov

The latter half of the 20th century saw the development of new synthetic strategies. The photochemical [2+2] cycloaddition of thiocarbonyl compounds with alkenes, known as the thia-Paternò-Büchi reaction, emerged as an important method for constructing thietane rings, first reported in 1969. acs.orgnih.gov

Other significant synthetic pathways that have been developed include:

Ring expansion of thiiranes (three-membered sulfur heterocycles). acs.orgnih.gov

Ring contraction of larger, five- or six-membered sulfur-containing heterocycles. nih.gov

Nucleophilic ring-opening of oxiranes followed by cyclization. For example, thietane-3-ols can be synthesized from (1-chloromethyl)oxiranes by reaction with hydrogen sulfide. nih.govbeilstein-journals.org

The following table provides a summary of key historical synthetic methods for the thietane ring.

Synthetic Method Description Typical Precursors Year of Note
Double Nucleophilic DisplacementReaction of a 1,3-dielectrophile with a sulfide nucleophile. nih.gov1,3-dihaloalkanes, disulfonates of alkane-1,3-diols. nih.govpre-1965
Intramolecular CyclizationCyclization of a molecule containing both a thiol and a leaving group. nih.gov3-mercaptoalkyl halides/sulfonates. nih.gov---
Thia-Paternò-Büchi ReactionPhotochemical [2+2] cycloaddition. acs.orgAlkenes and thiocarbonyl compounds. acs.org1969
Oxirane Ring OpeningReaction of substituted oxiranes with a sulfur source. nih.gov(1-chloromethyl)oxiranes and H₂S. nih.gov---

Overview of Research Areas Pertaining to 1-(Thietan-3-yl)ethan-1-ol

Specific academic research focusing exclusively on this compound is limited in publicly available literature. However, the parent structure, thietan-3-ol (B1346918), and its derivatives are subjects of significant interest in medicinal chemistry, primarily as bioisosteres of the carboxylic acid functional group. acs.orgnih.gov

Bioisosteric Replacement of Carboxylic Acids: A primary area of research is the evaluation of thietan-3-ol and its oxidized forms (sulfoxide and sulfone) as surrogates for carboxylic acids in drug design. researchgate.netnih.gov The isosteric replacement of a carboxylic acid is a common strategy to improve the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes and the blood-brain barrier. researchgate.netnih.gov

Research has shown that thietan-3-ol derivatives possess a unique combination of properties that make them attractive for this purpose:

They have a significantly lower acidity compared to carboxylic acids. researchgate.net

They can act as both hydrogen bond donors and acceptors. researchgate.net

They often exhibit higher membrane permeability. researchgate.netnih.gov

These characteristics are particularly valuable in the design of drugs targeting the central nervous system (CNS), where brain penetration is a critical factor. acs.orgnih.gov The synthesis of such derivatives often involves the addition of organometallic reagents (e.g., Grignard reagents) to thietan-3-one (B1315229). acs.orgnih.gov For example, thietan-3-ol derivatives for biological evaluation have been prepared by reacting an appropriate Grignard reagent with thietan-3-one. acs.org Although this compound is not specifically named in these studies, its synthesis could be envisioned through the reaction of methylmagnesium bromide with thietan-3-one.

The table below summarizes key physicochemical properties that support the use of thietan-3-ol as a carboxylic acid bioisostere.

Property Carboxylic Acid Moiety Thietan-3-ol Moiety Significance in Drug Design
Acidity (pKa)Typically 4-5> 12 researchgate.netReduced charge at physiological pH can improve permeability. nih.gov
Hydrogen BondingDonor and AcceptorDonor and Acceptor researchgate.netMimics the hydrogen bonding capability of carboxylic acids. researchgate.net
PermeabilityGenerally lowGenerally higher nih.govEnhanced ability to cross biological membranes. nih.gov

Other Research Applications: The thietan-3-yl moiety has also been incorporated into other classes of compounds to explore their biological activity. For example, derivatives of 2-bromo-1-(thietan-3-yl)imidazole-4,5-dicarboxylic acid have been synthesized and investigated for antidepressant activity. researchgate.net In other research, 6-oxo-1-(thietan-3-yl)-purine was synthesized as part of an investigation into purine (B94841) derivatives. researchgate.net These studies underscore the utility of the thietan-3-yl group as a scaffold in the development of new, biologically active molecules. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10OS B2912184 1-(Thietan-3-yl)ethan-1-ol CAS No. 1514712-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(thietan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKSJOWOTYDPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CSC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 1 Thietan 3 Yl Ethan 1 Ol and Thietane Derivatives

Ring Strain and its Influence on Thietane (B1214591) Reactivity

Thietanes, as four-membered heterocyclic compounds, possess significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle. This internal strain, comparable to that of other four-membered rings like oxetanes, makes the thietane ring susceptible to reactions that lead to ring opening, thereby relieving the strain. researchgate.netbeilstein-journals.org This inherent reactivity is a key characteristic of thietanes and drives many of their chemical transformations. The strain facilitates reactions such as ring-opening polymerization and ring expansion, making thietanes versatile building blocks in organic synthesis. researchgate.net

Oxidation Reactions of the Thietane Sulfur Atom

The sulfur atom in the thietane ring is readily oxidized to form the corresponding sulfoxides and sulfones. youtube.com This transformation significantly alters the chemical and physical properties of the molecule. A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, potassium permanganate, sodium periodate, and monoperoxyphthalic acid. researchgate.net The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide (B87167) or the sulfone.

The oxidation of thietanes and their derivatives under controlled conditions yields 1-oxothietanes, commonly known as thietane sulfoxides. researchgate.net Hydrogen peroxide is a frequently used "green" oxidant for this transformation, often in the presence of a catalyst or an acidic medium like glacial acetic acid, which can selectively convert sulfides to sulfoxides at room temperature. organic-chemistry.orgnih.gov This reaction introduces a chiral center at the sulfur atom, leading to the possibility of diastereomers if another chiral center is present in the molecule.

Table 1: Common Reagents for Sulfide (B99878) to Sulfoxide Oxidation This table is interactive. Click on the headers to sort.

Oxidizing Agent Typical Conditions Selectivity
Hydrogen Peroxide (H₂O₂) Glacial acetic acid, room temp. High for sulfoxide
Sodium Periodate (NaIO₄) Methanol/water Good for sulfoxide
m-Chloroperoxybenzoic acid (mCPBA) Dichloromethane, 0°C to r.t. Can be controlled
Potassium Peroxymonosulfate (Oxone®) Methanol/water High for sulfoxide

Further oxidation of the thietane ring, either from the parent thietane or the intermediate sulfoxide, results in the formation of 1,1-dioxothietanes, or thietane sulfones. researchgate.net Stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent, such as an excess of hydrogen peroxide, are typically required to achieve this full oxidation. youtube.comnih.gov Thietane dioxides are notable for being small cyclic sulfones that can act as isosteric replacements for other chemical groups in medicinal chemistry. enamine.net

Table 2: Selected Oxidizing Systems for Sulfide to Sulfone Conversion This table is interactive. Click on the headers to sort.

Oxidizing System Description
Excess Hydrogen Peroxide (H₂O₂) A common and effective method for complete oxidation to the sulfone.
Potassium Permanganate (KMnO₄) A strong oxidizing agent capable of converting sulfides directly to sulfones.

The oxidation of a substituted thietane, such as one bearing a group at the 3-position, to the corresponding sulfoxide can generate two diastereomers (cis and trans isomers) due to the formation of a stereogenic sulfur center. The ratio of these diastereomers is influenced by the nature of the substituent on the thietane ring. researchgate.net For instance, in the oxidation of certain 1-(thietan-3-yl)pyrimidine derivatives, the cis-isomer was found to be the predominant product, whereas for 1-(thietan-3-yl)benzimidazole derivatives, the trans-isomer was favored. researchgate.net This diastereoselectivity is a critical consideration in the synthesis of specific stereoisomers for applications in medicinal chemistry and materials science.

Ring Opening Reactions

Driven by the relief of ring strain, the thietane ring can be opened by a variety of reagents. wikipedia.org These reactions are fundamental to the synthetic utility of thietanes, allowing for their conversion into diverse acyclic sulfur-containing compounds. Both nucleophilic and electrophilic reagents can initiate the cleavage of the C-S bonds. rsc.orgresearchgate.net

The thietane ring is susceptible to attack by nucleophiles, leading to the cleavage of a carbon-sulfur bond. wikipedia.org Strong nucleophiles, such as organolithium reagents like butyllithium, can readily open the ring. wikipedia.org The regioselectivity of the attack on unsymmetrically substituted thietanes is generally governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom adjacent to the sulfur. researchgate.net A wide array of nucleophiles, including those centered on carbon, oxygen, sulfur, nitrogen, and fluorine, can participate in these ring-opening reactions, highlighting the versatility of this transformation. rsc.org This process is a key strategy for elaborating the thietane core into more complex molecular architectures. nih.govbeilstein-journals.org

Metal-Catalyzed Ring Opening

The thietane ring, while more stable than the three-membered thiirane (B1199164) ring, is prone to ring-opening and expansion reactions facilitated by transition metal catalysts. researchgate.net These reactions are of significant interest in organic synthesis for creating larger, sulfur-containing heterocyclic compounds or linear thioethers. researchgate.net Various transition metal complexes can catalyze these transformations, which often proceed with good regioselectivity. researchgate.net The regioselectivity in these reactions is influenced by a balance of steric and electronic effects. researchgate.netmagtech.com.cn

While specific studies on the metal-catalyzed ring opening of 1-(thietan-3-yl)ethan-1-ol are not extensively detailed in the reviewed literature, general principles for unsymmetrical thietanes can be applied. Ring-opening and expansion reactions can be promoted by various processes, including those that are electrophilic, nucleophilic, oxidative, reductive, and acid-catalyzed, alongside transition metal catalysis. researchgate.net The electronic properties of the substituents on the thietane ring play a crucial role in directing the outcome of these reactions, particularly in those involving electropositive intermediates. researchgate.net

Table 1: Overview of Catalytic Systems for Thietane Ring Transformations

Catalyst TypeTransformationKey Features
Transition MetalsRing Opening / Ring ExpansionCan show good regioselectivity based on electronic and steric factors. researchgate.net
Lewis AcidsRing OpeningElectronic effects can significantly influence regioselectivity. researchgate.net
Photochemical[2+2] CycloadditionsA method for synthesizing thietane derivatives. beilstein-journals.org

Cleavage Reactions of Thietanes (e.g., Flavin-Induced Cleavage)

Thietane derivatives can undergo ring cleavage under specific conditions, such as through single-electron donation. A notable example is the flavin-induced cleavage, which has been studied in the context of DNA repair mechanisms. Thietanes have been used as stable mimics for the unstable oxetane (B1205548) intermediate formed during the enzymatic repair of mutagenic (6-4) photoproducts in DNA.

Research has demonstrated that thietane model compounds, covalently linked to flavin moieties, can be efficiently cleaved. This cleavage, however, is contingent on the state of the flavin cofactor. Studies have shown that a reduced and deprotonated flavin is essential for the cleavage to occur upon irradiation. In contrast, flavin in its oxidized state or a reduced but neutral state does not lead to detectable cleavage of the four-membered ring. These findings suggest that the flavin must be in its reduced and deprotonated form (FlH⁻) to effectively cleave the thietane ring through a process initiated by electron transfer.

Functional Group Transformations of the Ethan-1-ol Moiety

The ethan-1-ol side chain of this compound possesses a secondary hydroxyl group, which is a versatile site for various functional group transformations. These reactions allow for the modification of the molecule's properties and provide pathways to a range of derivatives.

Hydroxyl Group Derivatization and its Synthetic Utility

The secondary hydroxyl group in this compound can be readily derivatized to alter its chemical and physical properties. This is a common strategy in organic synthesis to protect the hydroxyl group, enhance its reactivity, or introduce new functionalities. libretexts.org The protection of hydroxyl groups is often necessary to prevent them from interfering with reactions targeting other parts of the molecule. highfine.com

Common derivatization reactions for alcohols include conversion into ethers and esters. highfine.com

Esterification : The hydroxyl group can react with carboxylic acids, acyl chlorides, or anhydrides to form esters. organic-chemistry.org This reaction is one of the fundamental transformations of alcohols. youtube.com Ester derivatives are often used to modify a compound's biological activity or to facilitate its purification and handling. medcraveonline.com

Ether Formation : Conversion to an ether, such as a silyl ether (e.g., tert-butyldimethylsilyl ether) or a benzyl (B1604629) ether, is a common method for protecting the hydroxyl group. masterorganicchemistry.com These protecting groups are stable under a variety of reaction conditions and can be selectively removed later in a synthetic sequence. uchicago.eduwikipedia.org

The synthetic utility of such derivatization is significant. For instance, converting the hydroxyl group to a less polar ether or ester can change the solubility and lipophilicity of the parent compound.

Transformations Involving the α-Carbon of the Ethanol Side Chain

The α-carbon of the ethanol side chain (the carbon atom bonded to the hydroxyl group) is a key reaction site. The most significant transformation at this position for a secondary alcohol like this compound is oxidation.

Oxidation of secondary alcohols yields ketones. libretexts.orgchemistryviews.org This transformation involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the α-carbon. libretexts.org A variety of oxidizing agents can accomplish this conversion, including:

Chromium-based reagents like chromic acid (H₂CrO₄, Jones reagent), pyridinium chlorochromate (PCC), and sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) in the presence of acid. chemguide.co.uklibretexts.org

Other reagents such as Dess-Martin periodinane or Swern oxidation conditions (DMSO, oxalyl chloride). chemistryviews.org

The oxidation of this compound would produce 1-(thietan-3-yl)ethan-1-one. This resulting ketone is a versatile intermediate for further synthetic modifications. For example, the α-carbon of the ketone is now activated and can participate in reactions such as enolate formation, aldol condensations, and halogenation, opening up pathways to more complex molecules. msu.edulibretexts.org

Table 2: Common Reagents for Oxidation of Secondary Alcohols

ReagentConditionsProduct
Chromic Acid (H₂CrO₄)Aqueous sulfuric acidKetone libretexts.org
Potassium Dichromate (K₂Cr₂O₇)Acidified solution, heatKetone chemguide.co.uk
Pyridinium Chlorochromate (PCC)DichloromethaneKetone chemistryviews.org
Dess-Martin PeriodinaneDichloromethane, room temp.Ketone chemistryviews.org
Swern OxidationDMSO, oxalyl chloride, Et₃NKetone chemistryviews.org

Rearrangement Reactions

Rearrangement reactions provide pathways for converting one cyclic structure into another, often larger, ring system. The interconversion of three-membered thiiranes and four-membered thietanes is a well-documented example of such a process.

Thiirane-Thietane Rearrangements

The ring expansion of thiiranes to thietanes is a synthetically useful method for constructing the four-membered thietane ring. beilstein-journals.org This transformation is a key example of a thiirane-thietane rearrangement and often proceeds through a nucleophilic ring expansion mechanism. nih.gov

A common method involves the reaction of 2-(1-haloalkyl)thiiranes with nucleophiles in the presence of a base. beilstein-journals.org The mechanism is believed to involve an initial intramolecular nucleophilic substitution, where the sulfur atom of the thiirane ring displaces the halide to form a bicyclic thiiranium ion intermediate. This strained intermediate is then opened by a subsequent intermolecular attack of a nucleophile, leading to the formation of a 3-substituted thietane. nih.gov

The regioselectivity of the nucleophilic attack on unsymmetrical thiiranes is typically controlled by steric hindrance, with the nucleophile attacking the less substituted carbon atom. researchgate.net However, electronic effects can become significant, especially in the presence of Lewis acids. researchgate.net The polarity of the solvent can also influence the outcome of these rearrangements. researchgate.net These rearrangements represent an efficient method for preparing 3-substituted thietanes from corresponding haloalkyl-substituted thiiranes. beilstein-journals.org

Anionotropic Rearrangements of Thiiranium Ions into Thietanium Ions

The formation of the thietane ring can be achieved through various synthetic routes, including the ring expansion of three-membered thiirane (episulfide) rings. A key mechanistic pathway in this transformation involves the anionotropic rearrangement of a thiiranium ion to a more stable thietanium ion. This rearrangement is a type of intramolecular nucleophilic substitution where a neighboring group participates in the formation of the four-membered ring.

Detailed mechanistic studies on the rearrangement of di-tert-butyl-substituted thiiranium ions have provided significant insights into this process. The conversion of a di-tert-butyl-methylthiiranium ion into a thietanium ion has been observed to occur spontaneously in solution and even in the crystalline state. This transformation involves the breaking of a carbon-sulfur bond within the three-membered ring and the concurrent formation of a new C-S bond, effectively expanding the ring from three to four atoms.

The reaction proceeds through an intramolecular S_N2-type displacement. In this process, a carbon atom exocyclic to the thiiranium ring acts as the nucleophile, attacking one of the ring carbons and displacing the sulfur atom. The energetics of this rearrangement are influenced by the substitution pattern on the thiiranium ion. For instance, the activation free energies (ΔG‡) for these rearrangements have been correlated with the strength of the breaking C-S bond. This suggests that the ease of the rearrangement is directly related to the stability of the developing positive charge on the carbon atom as the C-S bond cleaves.

Table 1: Key Mechanistic Features of Thiiranium to Thietanium Rearrangement

FeatureDescription
Reaction Type Anionotropic Rearrangement / Intramolecular S_N2
Intermediate Thiiranium Ion
Product Thietanium Ion
Driving Force Relief of ring strain from the three-membered thiirane ring.
Key Step Intramolecular nucleophilic attack by an exocyclic carbon.
Influencing Factors Substitution pattern on the thiiranium ring, strength of the C-S bond.

Stability Considerations and Isomerization Pathways of Thietane Derivatives

The stability of the thietane ring is a balance between the inherent ring strain of a four-membered cycloalkane and the electronic properties of the sulfur atom. Thietane itself is a puckered molecule, which helps to alleviate some of the torsional strain that would be present in a planar structure. The stability and subsequent reactivity of thietane derivatives are significantly influenced by the nature and position of substituents on the ring.

Thietane-3-ol and its derivatives are of particular interest. The hydroxyl group at the 3-position can influence the ring's stability and participate in various reactions. For instance, the oxidation of 3-substituted thietanes can lead to the formation of thietane-1-oxides (sulfoxides) and thietane-1,1-dioxides (sulfones). In the case of sulfoxides, the formation of cis and trans isomers is possible, and the diastereomeric ratio is often influenced by the nature of the substituent at the 3-position. This indicates that the substituent can exert stereoelectronic control over the oxidation process.

Isomerization pathways for thietane derivatives can be initiated under both acidic and basic conditions. Acid-catalyzed ring-opening of the thietane ring can occur, particularly if a stable carbocation can be formed. For a compound like this compound, protonation of the hydroxyl group could lead to the formation of a secondary carbocation upon loss of water, which might then undergo rearrangement or capture by a nucleophile.

Under basic conditions, the hydroxyl group of a thietan-3-ol (B1346918) can be deprotonated to form an alkoxide. This could potentially initiate an intramolecular ring-opening if a suitable leaving group is present elsewhere on the molecule. However, the thietane ring itself is generally stable to moderate basic conditions.

Ring strain plays a crucial role in the stability of thietanes. While less strained than the corresponding three-membered thiiranes, the four-membered ring is still susceptible to ring-opening reactions, especially when promoted by electrophiles or nucleophiles. For example, nucleophiles can attack one of the carbon atoms adjacent to the sulfur, leading to cleavage of a C-S bond.

Table 2: Factors Influencing the Stability of Thietane Derivatives

FactorInfluence on Stability and Isomerization
Ring Strain The inherent strain of the four-membered ring makes it susceptible to ring-opening reactions.
Substituents The nature and position of substituents can affect ring conformation, reactivity, and the stereochemical outcome of reactions.
Oxidation State of Sulfur Oxidation to sulfoxide or sulfone alters the geometry and electronic properties of the ring, influencing its stability.
Reaction Conditions (pH) Acidic conditions can promote ring-opening via carbocation intermediates, while basic conditions can activate nucleophilic sites within the molecule.

Stereochemistry and Conformational Analysis of 1 Thietan 3 Yl Ethan 1 Ol

Stereoisomerism within the Thietane (B1214591) Ring System

The thietane ring, a four-membered heterocycle containing a sulfur atom, is not planar and adopts a puckered conformation. nih.govwikipedia.org When the ring is substituted, as in 1-(Thietan-3-yl)ethan-1-ol, the substituent at the 3-position creates a stereogenic center. If a second substituent were present on the ring, this would lead to the possibility of cis/trans (geometric) isomerism. For instance, in the oxidation of 3-substituted thietanes, the resulting thietane-1-oxides can exist as a mixture of cis and trans diastereomers, where the orientation of the S=O bond is relative to the substituent on the ring. researchgate.net The ratio of these diastereomers is determined by the nature of the substituent at the 3-position of the thietane ring. researchgate.net

Chiral Centers within the Ethan-1-ol Side Chain

The molecule this compound possesses two distinct chiral centers, which are fundamental to its stereochemistry:

C3 of the Thietane Ring: The carbon atom at the 3-position of the thietane ring is bonded to four different groups: the sulfur atom (C2 side), the C4 carbon, a hydrogen atom, and the 1-hydroxyethyl group. This makes it a stereogenic center.

C1 of the Ethan-1-ol Side Chain: The carbon atom bearing the hydroxyl group is also a stereocenter. It is attached to a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and the thietan-3-yl group.

With two chiral centers, a maximum of 2n (where n=2) stereoisomers is possible. Therefore, this compound can exist as four distinct stereoisomers.

Stereogenic Center Location Substituents
C3Thietane Ring-H, -CH(OH)CH3, -CH2S-, -CH2-
C1Ethan-1-ol Side Chain-H, -OH, -CH3, Thietan-3-yl group

Diastereomeric Relationships and Chromatographic Separation Strategies

The four stereoisomers of this compound consist of two pairs of enantiomers. The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other pair is diastereomeric. Diastereomers have different physical properties and can therefore be separated by various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful method for separating diastereomers. mdpi.com The separation relies on the differential interaction of the diastereomers with the stationary phase of the chromatography column. mdpi.com To facilitate separation, racemic mixtures are often derivatized with a chiral resolving agent to convert the enantiomers into diastereomeric derivatives, which can then be separated. nanobioletters.com

Common Chromatographic Separation Strategies:

Technique Principle Application
High-Performance Liquid Chromatography (HPLC) Utilizes a column with a solid adsorbent (stationary phase) and a liquid solvent (mobile phase) to separate compounds based on their differential affinities.Can separate diastereomers directly due to their distinct physical and chemical properties. mdpi.com
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Can be used if the diastereomers are sufficiently volatile or can be converted to volatile derivatives.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase, offering properties of both gas and liquid chromatography.Often provides faster separations and is considered a "greener" alternative to HPLC.
Chiral Derivatization A racemic mixture is reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers.The resulting diastereomers can then be separated using standard, non-chiral chromatography methods like HPLC. nanobioletters.com

Conformational Preferences and Ring Puckering of the Thietane Ring

The thietane ring is not planar and exists in a puckered conformation to relieve ring strain. researchgate.net This puckering results in substituents occupying either pseudo-axial or pseudo-equatorial positions. The ring undergoes a rapid interconversion between two equivalent puckered conformations. The energy barrier for this inversion is relatively low. The precise dihedral angle of the pucker and the preference for a substituent to be in a pseudo-axial or pseudo-equatorial position are influenced by the nature of the substituents on the ring. acs.org For a 3-substituted thietane like this compound, the bulky 1-hydroxyethyl group would likely prefer the pseudo-equatorial position to minimize steric interactions with the rest of the ring.

Influence of Stereochemistry on Reaction Outcomes and Molecular Interactions

The stereochemistry of this compound significantly influences its reactivity. The spatial arrangement of the substituents on both the thietane ring and the side chain can dictate the accessibility of reactive sites and the stereochemical outcome of reactions.

A prime example is the oxidation of the sulfur atom in the thietane ring. The approach of an oxidizing agent (like a peroxy acid) can be sterically hindered by the substituents. researchgate.net The diastereomer where the bulky 1-hydroxyethyl group is trans to the incoming oxidizing agent might react at a different rate or yield a different product ratio compared to the cis diastereomer. This stereochemical control is crucial in synthetic chemistry, where achieving a specific stereoisomer of the product (e.g., a cis or trans sulfoxide) is often the goal. researchgate.net The stereochemistry can also affect how the molecule interacts with other chiral molecules, such as biological receptors or enzymes, where a specific three-dimensional arrangement is often required for binding and activity. acs.org

Computational and Theoretical Investigations of 1 Thietan 3 Yl Ethan 1 Ol and Thietane Analogs

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and energetics of molecules. For thietane-containing compounds, these calculations are particularly useful for quantifying the effects of ring strain and understanding the nature of the chemical bonds within the four-membered ring.

The four-membered thietane (B1214591) ring, similar to other small rings like cyclobutane (B1203170) and oxetane (B1205548), possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This strain energy has a profound impact on the molecule's stability and reactivity. The conventional strain energies of small sulfur-containing heterocycles can be determined using computational models such as isodesmic, homodesmotic, and hyperhomodesmotic reactions digitellinc.com. These methods involve hypothetical reactions where the number and types of bonds are conserved, allowing for the cancellation of errors and a more accurate determination of the strain energy.

A comparison of computational methods for estimating strain energy in drug-like fragments has shown that quantum mechanical (QM) methods like MP2 and molecular mechanical (MM) methods like the OPLS3 force field can provide accurate estimations when compared to high-level CCSD(T)/CBS reference energies nih.gov.

Table 1: Comparison of Computational Methods for Strain Energy Calculation

MethodTypeAccuracyComputational Cost
CCSD(T)/CBSQuantum MechanicalHigh (Gold Standard)Very High
MP2Quantum MechanicalHighHigh
DFT (e.g., B3LYP)Quantum MechanicalMedium-HighMedium
OPLS3Molecular MechanicalMediumLow
MMFF94sMolecular MechanicalLow-MediumLow

This table provides a general comparison of common computational methods for strain energy analysis.

The electronic structure of thietane is characterized by the presence of a sulfur atom, which influences the geometry and reactivity of the ring. The C-S bond length in the thietane ring is a key parameter. In the related six-membered ring, thiane, the C-S bond length has been determined to be approximately 1.82 Å by gas-phase electron diffraction scispace.com. In four-membered rings, the C-S bonds are expected to be slightly shorter than in their acyclic counterparts due to increased s-character in the carbon orbitals.

The bonding in thietane involves sp³ hybridized carbon and sulfur atoms. The C-S-C bond angle is significantly compressed from the ideal tetrahedral angle, contributing to the ring strain. The lone pairs of electrons on the sulfur atom play a crucial role in the molecule's chemical properties, acting as nucleophilic centers and influencing the conformational preferences of substituents. The IUPAC name for the parent compound is thietane, and its chemical formula is C₃H₆S nih.govwikipedia.org. The electronic properties, such as the dipole moment and polarizability, of 1-(thietan-3-yl)ethan-1-ol would be influenced by the electronegative oxygen atom in the hydroxyl group and the sulfur atom in the ring.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are valuable for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound.

The thietane ring is not planar and exists in a puckered conformation. For substituted thietanes, the substituents can adopt either axial or equatorial positions, leading to different conformers with varying energies. Conformational analysis of 3-substituted thietane 1-oxides has been performed using lanthanide shift reagents in NMR spectroscopy, which helps in elucidating the preferred conformations in solution acs.org.

Molecular dynamics (MD) simulations can be used to explore the conformational space of thietane derivatives. For example, MD simulations of thiirane-containing gelatinase inhibitors have been used to study their conformational preferences in a solvated system nih.gov. These simulations revealed the accessible dihedral angles and the relative energies of different conformers nih.gov. Similar methodologies can be applied to this compound to determine the preferred orientation of the 1-hydroxyethyl group relative to the thietane ring. A detailed conformational analysis of 1,3-difluorinated alkanes has also been conducted, providing a framework for studying the conformational preferences of substituted cyclic systems nih.gov.

The thietane moiety can participate in various non-covalent interactions that are crucial for its behavior in biological systems and material science. The sulfur atom can act as a hydrogen bond acceptor, and its hydrophobic surface can engage in van der Waals interactions.

In a study of thietane-2'-spirocyclic uridine (B1682114) triphosphates, molecular modeling was used to understand their binding interactions with the HCV NS5B polymerase nih.gov. The modeling revealed that the hydrophobic thietane ring is surrounded by nonpolar amino acid residues, and the sulfur atom can interact with the side chain of an asparagine residue nih.gov. These types of in silico studies are instrumental in predicting how molecules like this compound might interact with biological targets. The hydroxyl group of this compound would be capable of acting as both a hydrogen bond donor and acceptor, further influencing its interaction profile.

In Silico Prediction of Reaction Mechanisms and Pathways (e.g., Ring Expansion)

Computational methods are extensively used to elucidate the mechanisms of chemical reactions involving thietanes. One of the characteristic reactions of four-membered rings is ring expansion.

In silico studies on the ring expansion of thietane heterocycles have been performed using density functional theory (DFT) at the (U)B3LYP/6–311+G(d,p) level of theory researchgate.net. These calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates, and thus providing a detailed mechanistic picture. Photochemical ring expansion reactions of thietanes have also been investigated computationally, revealing that the reaction can proceed through a diradical pathway following the formation of a sulfur ylide rsc.org.

The synthesis of thietanes can also be achieved through the ring expansion of smaller rings, such as thiiranes. The mechanism of this reaction involves the nucleophilic ring-opening of the thiirane (B1199164) by a sulfonium (B1226848) ylide, followed by an intramolecular displacement rsc.org. These computational insights into reaction mechanisms are invaluable for designing new synthetic routes to thietane derivatives and for understanding their chemical stability and reactivity.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational SAR studies are essential for elucidating how the structural features of a molecule influence its biological activity. researchgate.netnih.gov For thietane analogs, these studies help in understanding the role of the thietane ring and its substituents in interacting with biological targets.

Understanding the interactions between a ligand and its biological target at the molecular level is fundamental for rational drug design. Ligand-target interaction modeling for thietane-containing scaffolds involves the use of computational techniques to predict and analyze the binding modes of these compounds within the active site of a protein. These models provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding affinity.

Research on various heterocyclic scaffolds demonstrates that even small structural modifications can significantly alter binding interactions. For thietane derivatives, the sulfur atom can participate in non-covalent interactions, and the puckered nature of the four-membered ring can influence the spatial arrangement of substituents, allowing for optimal positioning within a binding pocket.

Table 1: Illustrative Ligand-Target Interactions for a Hypothetical Thietane Analog with a Kinase Target

Interacting ResidueInteraction TypeDistance (Å)
GLU85Hydrogen Bond (with hydroxyl group)2.1
LEU132Hydrophobic Interaction (with thietane ring)3.5
VAL34Hydrophobic Interaction (with methyl group)3.8
LYS32Hydrogen Bond (with thietane sulfur)3.0

This table presents hypothetical data to illustrate the types of interactions that could be identified through ligand-target interaction modeling.

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dovepress.comresearchgate.netunina.it A pharmacophore model for a series of active thietane analogs would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The development of a pharmacophore model for thietane-containing scaffolds involves aligning a set of known active compounds and abstracting their common chemical features. dovepress.com This model can then be used to virtually screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. Furthermore, the model can guide the optimization of existing lead compounds by suggesting modifications that enhance the fit to the pharmacophore.

Table 2: Key Pharmacophoric Features for a Series of Thietane-Based Enzyme Inhibitors (Illustrative)

Pharmacophoric FeatureLocation
Hydrogen Bond DonorHydroxyl group on the ethyl side chain
Hydrophobic CenterThietane ring
Hydrogen Bond AcceptorSulfur atom of the thietane ring

This table provides an example of pharmacophoric features that might be derived from a study of thietane analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govmdpi.com For this compound and its analogs, molecular docking studies can be employed to predict their binding modes and estimate their binding affinities to various biological targets. The results of docking studies are often expressed as a docking score, which is an estimation of the binding free energy.

These predictions are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. The accuracy of binding affinity predictions can be further enhanced by employing more computationally intensive methods like molecular dynamics simulations.

Table 3: Predicted Binding Affinities of Hypothetical Thietane Analogs against a Target Protein

CompoundDocking Score (kcal/mol)Predicted Ki (nM)
This compound-6.5550
Analog A (with phenyl substitution)-8.275
Analog B (with amino group)-7.8120

This table contains hypothetical data to demonstrate the type of results obtained from molecular docking and binding affinity prediction studies.

Applications and Advanced Materials Chemistry of Thietane Containing Compounds

Thietanes as Versatile Building Blocks in Organic Synthesis

Thietanes serve as important intermediates and versatile building blocks for creating a diverse range of sulfur-containing acyclic and heterocyclic compounds. nih.gov Their utility in organic synthesis stems from the ring strain and the nucleophilicity of the sulfur atom, which allow for various ring-opening and modification reactions.

The thietane (B1214591) ring is a valuable precursor for the synthesis of more complex heterocyclic systems. Various synthetic methods have been developed to construct the thietane backbone, including intra- and intermolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, and ring expansions and contractions of other sulfur-containing rings like thiiranes. beilstein-journals.org

For instance, the photochemical [2 + 2] cycloaddition, also known as the thia-Paternò–Büchi reaction, between thiones and alkenes is a powerful method for constructing substituted thietanes. beilstein-journals.org Additionally, the ring expansion of thiiranes provides another strategic route to thietane derivatives. beilstein-journals.org These synthetic strategies enable the incorporation of the thietane moiety into larger, more intricate molecular architectures.

One notable application is in the synthesis of spirocyclic compounds. For example, spirothietane derivatives have been synthesized through the direct cyclization of 3-mercaptopropan-1-ol units. nih.gov The resulting spirocyclic thietanes can serve as key intermediates in the synthesis of complex natural products and other biologically relevant molecules.

The following table provides examples of synthetic methods used to generate thietane-containing heterocyclic systems.

The incorporation of sulfur into organic molecules can significantly influence their physical, chemical, and biological properties. Thietanes provide a convenient handle for introducing sulfur-containing functionalities into a variety of organic frameworks. The ring-opening reactions of thietanes, promoted by nucleophiles or electrophiles, can generate linear sulfur-containing chains that can be further elaborated.

For example, the reaction of thietanes with organometallic reagents can lead to the formation of functionalized thiols. These thiols can then be used in subsequent reactions to construct more complex sulfur-containing molecules. The versatility of thietanes as sulfur-introducing reagents makes them valuable tools in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties.

Role in Medicinal Chemistry Research

The thietane ring is an increasingly important structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability. The rigid, three-dimensional nature of the thietane ring can help to lock a molecule into a specific conformation, which can be advantageous for binding to a biological target.

Nucleoside analogs are a critical class of therapeutic agents, particularly in the treatment of viral infections and cancer. The modification of the sugar moiety of nucleosides has been a fruitful strategy for the development of new drugs. Thietanose nucleosides, in which the furanose ring of a natural nucleoside is replaced by a thietane ring, have shown promising biological activity.

The synthesis of thietanose nucleosides often involves the construction of a suitably functionalized thietane ring followed by coupling to a nucleobase. beilstein-journals.org For example, 2,2-bis(bromomethyl)propane-1,3-diol has been used as a starting material to prepare thietane-3,3-diyldimethanol, which can then be converted into various thietanose nucleosides. nih.govbeilstein-journals.org The replacement of the sugar's oxygen atom with sulfur can alter the molecule's conformation and electronic properties, leading to different interactions with target enzymes.

The following table highlights key starting materials and the resulting thietanose nucleoside structures.

The specific and high-affinity binding of a ligand to its protein target is a cornerstone of drug design. The unique structural and electronic properties of the thietane ring can be exploited to enhance these interactions. The sulfur atom in the thietane ring can participate in various non-covalent interactions, such as hydrogen bonds and van der Waals interactions, with amino acid residues in the protein's binding pocket. nih.gov

The thietane ring can be readily derivatized at various positions, allowing for the fine-tuning of a ligand's properties to optimize its binding to a target protein and improve its selectivity over other proteins. For example, the synthesis of 3-substituted thietan-3-ols can be achieved through the reaction of thietan-3-one (B1315229) with various nucleophiles. nih.gov These derivatives can then be further modified to introduce a wide range of functional groups.

By systematically exploring the structure-activity relationship of these derivatives, medicinal chemists can identify compounds with improved potency and selectivity. This process of lead optimization is crucial in the development of new drugs with fewer side effects. The versatility of thietane chemistry provides a powerful platform for this type of molecular exploration.

Development of Materials with Unique Optical Properties (e.g., High Refractive Index Materials)

Thietane-containing compounds are foundational in creating advanced optical materials. The inclusion of sulfur atoms, particularly in a strained four-membered ring, can lead to polymers with high refractive indices, a critical property for applications in lenses, optical films, and coatings.

Research in this area has led to the synthesis of various sulfur-containing polymers with notable optical characteristics. For instance, polymers derived from monomers with high sulfur content, such as poly(thioether) sulfones, have demonstrated high refractive indices. One such polymer exhibited a refractive index of 1.686 at 589 nm. nih.gov The presence of bulky groups can result in a nearly isotropic structure, minimizing birefringence. nih.gov

Another approach involves the creation of polyvinyl sulfide (B99878) (PVS) materials through thiol-yne radical mono-addition. This method has yielded both linear and hyperbranched polymers with high refractive indices, ranging from 1.68 to 1.75, and low optical dispersions. rsc.org These polymers are optically transparent and thermally stable up to 420 °C. rsc.org The hyperbranched structures, in particular, show improved performance in light reflection and chromatic dispersion compared to their linear counterparts. rsc.org

Below is a table summarizing the refractive indices of various sulfur-containing polymers, illustrating the potential of this class of materials.

Polymer TypeMonomersRefractive Index (n_D)Reference
Poly(thioether) sulfoneDSDT and divinyl sulfone (DS)1.686 nih.gov
Poly(phenylene thioether)sFluorene-based monomers1.6553 - 1.6751 nih.gov
Polyvinyl sulfide (PVS)Dithiol and di-/trialkyne monomers1.68 - 1.75 rsc.org
Episulfide-thiol polymerEpisulfide and thiol monomers1.707 nih.gov

Bioisosteric Replacement Strategies Involving Thietane Moieties (e.g., for Carboxylic Acid Functional Groups)

In medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a common practice to enhance a drug candidate's pharmacological and pharmacokinetic properties. nih.govdrughunter.com The thietane ring, particularly thietan-3-ol (B1346918) and its derivatives, has emerged as a promising bioisostere for the carboxylic acid functional group. nih.govresearchgate.net

Carboxylic acids are prevalent in many biologically active molecules but can present challenges such as poor permeability and potential metabolic liabilities. nih.gov Thietane-based bioisosteres can mimic the hydrogen bonding capabilities of carboxylic acids while offering improved physicochemical properties like increased lipophilicity and metabolic stability. researchgate.net Although thietane-3-ols have a significantly higher pKa (less acidic) than carboxylic acids, they can still act as hydrogen bond donors and acceptors. researchgate.net

A comparative study of physicochemical properties of carboxylic acids and their thietane-based bioisosteres highlights these differences. The data underscores the potential of thietane moieties to modulate properties relevant to drug design.

CompoundpKalogD (pH 7.4)Permeability (logP_app)
Ibuprofen (B1674241) (Carboxylic Acid)4.51.4-4.8
Ibuprofen-thietan-3-ol>123.2-4.3

This table demonstrates that the thietane-3-ol derivative of ibuprofen is less acidic and more lipophilic, leading to higher permeability compared to the parent carboxylic acid. nih.govresearchgate.net

The application of 1-(thietan-3-yl)ethan-1-ol as a bioisostere would follow similar principles. The hydroxyl group on the ethyl substituent, in conjunction with the thietane ring, can engage in hydrogen bonding interactions with biological targets, mimicking the binding of a carboxylic acid. This substitution can be particularly advantageous in designing drugs that need to penetrate the central nervous system, where reducing acidity and increasing lipophilicity are often necessary to cross the blood-brain barrier. nih.gov

Future Research Directions and Challenges in 1 Thietan 3 Yl Ethan 1 Ol Research

Development of Novel and Sustainable Synthetic Routes for Thietane (B1214591) Scaffolds

A primary challenge in thietane chemistry is the development of efficient and environmentally benign synthetic methodologies. Traditional routes for preparing the thietane ring often involve the cyclization of 1,3-difunctionalized alkanes, such as 1,3-dihaloalkanes, with a sulfide (B99878) source. nih.govwikipedia.orgbeilstein-journals.org While functional, these methods can lack efficiency and may not be suitable for creating complex, substituted thietanes due to competing elimination reactions. nih.govbeilstein-journals.org The synthesis of four-membered heterocycles frequently requires multi-step procedures and pre-functionalized starting materials, which can be inefficient. researchgate.netresearchgate.net

Future research must prioritize the development of novel synthetic strategies that are both versatile and sustainable. Key areas of focus include:

Catalytic Methods: Designing catalytic systems that can promote the formation of the thietane ring from more readily available starting materials would represent a significant advance.

Green Chemistry Approaches: Inspired by progress in the synthesis of other heterocyclic scaffolds, future work should explore green synthetic methods. nih.govresearchgate.net This includes the use of safer solvents, reducing energy consumption, and minimizing waste generation.

One-Pot Reactions: Developing one-pot or tandem reactions that allow for the construction and functionalization of the thietane ring in a single synthetic operation would greatly improve efficiency.

Photochemical Methods: The thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a powerful tool for building thietane cores. researchgate.netnih.gov However, its application can be limited by the instability of the required thiocarbonyl compounds. researchgate.net Future work could focus on developing methods for the in situ generation of these reactive intermediates under mild, visible-light conditions, thereby expanding the scope and practicality of this reaction. researchgate.net

Advanced Stereochemical Control in the Synthesis of Chiral Thietane Derivatives

The biological activity of a molecule is often dictated by its three-dimensional structure. For a chiral compound like 1-(Thietan-3-yl)ethan-1-ol, which contains a stereocenter at the alcohol-bearing carbon, the ability to selectively synthesize a single enantiomer or diastereomer is crucial. The field of thietane chemistry has yet to establish a broad range of reliable methods for stereocontrol.

Future research directions in this area will likely involve:

Asymmetric Catalysis: The development of chiral catalysts that can enantioselectively construct the thietane ring or install substituents with high stereoselectivity is a paramount goal.

Substrate-Controlled Synthesis: Exploring the use of chiral starting materials to direct the stereochemical outcome of cyclization reactions is a viable strategy. For instance, chiral thietanes have been successfully synthesized from chiral thiirane (B1199164) precursors through ring-expansion reactions. nih.gov

Chiral Auxiliary Methods: The use of removable chiral auxiliaries to guide the stereoselective formation of thietane derivatives presents another avenue for exploration.

Stereoselective Functionalization: Developing methods to selectively functionalize a pre-existing thietane ring, such as the stereoselective reduction of a ketone precursor to form this compound, is essential for accessing specific stereoisomers.

Exploration of New Reactivity Patterns and Chemical Transformations

The strained four-membered ring of thietane endows it with unique reactivity compared to larger, unstrained sulfur heterocycles. youtube.com While ring-opening reactions with nucleophiles and electrophiles are known transformations, the full scope of thietane's chemical behavior remains to be explored. wikipedia.orgresearchgate.net

Future investigations should aim to uncover and harness new reactivity patterns:

Selective Ring-Opening: Developing methodologies for the highly regioselective and stereoselective opening of the thietane ring would provide access to a diverse array of functionalized, acyclic sulfur-containing compounds. researchgate.net

Ring Expansion Reactions: Thiiranes (three-membered rings) can undergo ring expansion to form thietanes. nih.govbeilstein-journals.org Similarly, exploring the controlled ring expansion of thietanes to create five- or six-membered sulfur heterocycles is a promising area for future research. researchgate.net

Transition-Metal Catalyzed Functionalization: The use of transition metal catalysis to mediate novel transformations of the thietane ring, such as C-H activation or cross-coupling reactions, could unlock unprecedented synthetic pathways.

Reactions at the Sulfur Atom: Beyond simple oxidation, exploring more complex transformations at the sulfur atom, such as the formation of sulfonium (B1226848) ylides and their subsequent reactions, could lead to novel molecular architectures.

Integration of Computational and Experimental Studies for Deeper Mechanistic Understanding

A synergistic approach combining computational modeling and experimental validation is critical for advancing the field of thietane chemistry. Quantum mechanical calculations can provide profound insights into the electronic structure, stability, and reactivity of these strained rings. researchgate.net

Key areas for future integrated research include:

Reaction Mechanism Elucidation: Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways, identify transition states, and rationalize observed stereochemical outcomes. researchgate.net This understanding is crucial for optimizing existing reactions and designing new ones.

Predictive Modeling: Moving beyond rationalization, a major goal is to use computational tools to predict the reactivity and selectivity of new thietane transformations before they are attempted in the lab. This can accelerate the discovery process and reduce experimental effort.

Understanding Ring Strain and Conformation: Detailed computational analysis can clarify how substituents on the thietane ring influence its conformation and strain, and how these factors, in turn, affect its reactivity and biological properties.

Expanding the Scope of Thietane-Based Scaffolds in Chemical Biology and Material Science

Thietanes are increasingly recognized for their potential as valuable building blocks in medicinal chemistry and materials science. researchgate.net Their unique properties, including increased polarity, metabolic stability, and a distinct three-dimensional profile compared to simple alkyl chains, make them attractive scaffolds. researchgate.net

Future research should focus on expanding their applications:

Medicinal Chemistry: The thietane ring is being explored as a bioisostere for other functionalities, notably the oxetane (B1205548) ring, in drug design. researchgate.netnih.gov Thietane-containing compounds have been incorporated into antiviral agents and modifications of anticancer drugs like taxoids. nih.govnih.gov Future work will involve systematically exploring the incorporation of the this compound motif and other derivatives into a wider range of biological targets to modulate properties like potency, selectivity, and pharmacokinetics.

Chemical Probes: The unique physicochemical properties of thietanes make them suitable for the design of novel chemical probes to study biological systems.

Materials Science: The introduction of the polar, rigid thietane scaffold into polymers and other materials could be used to tailor properties such as solubility, polarity, and thermal stability. This remains a largely underexplored area with considerable potential for creating novel materials with unique characteristics. researchgate.net

Q & A

Q. What are the optimal catalytic systems for synthesizing 1-(Thietan-3-yl)ethan-1-ol with high enantiomeric excess?

Methodological Answer: The synthesis of chiral alcohols like this compound typically employs catalytic hydrogenation or asymmetric reduction. For example, chiral catalysts such as Ru-BINAP complexes (used in the hydrogenation of ketones) can achieve enantiomeric excess (ee) >90% under optimized conditions (e.g., H₂ pressure: 50–100 bar, temperature: 25–40°C, and polar solvents like ethanol) . Reaction monitoring via chiral HPLC (e.g., using a Chiralpak AD-H column) is critical for assessing stereochemical purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm the hydroxyl group (δ ~1.5–2.0 ppm for -CH(OH)-) and thietane ring protons (δ ~3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula and structural motifs .
  • Polarimetry : Measures optical activity to confirm enantiomeric composition .

Advanced Research Questions

Q. How can researchers resolve conflicting stereochemical outcomes in the synthesis of this compound?

Methodological Answer: Discrepancies in stereochemical yields often arise from competing reaction pathways (e.g., over-reduction or catalyst poisoning). To address this:

  • Reaction Optimization : Screen solvents (e.g., THF vs. methanol) and additives (e.g., chiral amines) to suppress side reactions .
  • Chiral Resolution : Use preparative chiral HPLC or enzymatic kinetic resolution (e.g., lipase-mediated acetylation) to isolate the desired enantiomer .
  • Computational Modeling : DFT studies can predict catalyst-substrate interactions to guide experimental design .

Q. What in vitro models are suitable for studying the biological activity of this compound?

Methodological Answer:

  • Hemorheological Assays : Incubate the compound with whole blood (e.g., 10⁻⁵ g/mL) at 37°C for 60 min to assess viscosity changes using rotational viscometry .
  • Antifibrotic Screening : Use bleomycin-induced pulmonary fibrosis models in rodents. Administer 50 mg/kg/day intragastrically and evaluate lung histopathology via Masson’s trichrome staining .

Q. How can molecular docking predict the interaction of this compound with biological targets like glutaminase 1 (GLS1)?

Methodological Answer:

  • Target Preparation : Retrieve the GLS1 crystal structure (PDB ID: 3VO3) and prepare it using AutoDock Tools (remove water, add hydrogens).
  • Ligand Docking : Perform rigid-flexible docking (e.g., AutoDock Vina) with the compound’s 3D structure (optimized via Gaussian09 at the B3LYP/6-31G* level).
  • Binding Analysis : Identify key interactions (e.g., hydrogen bonds with Arg-317, hydrophobic contacts with Phe-266) and validate via MD simulations (NAMD, 100 ns) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer: Discrepancies often stem from impurities or measurement conditions. To resolve:

  • Purification : Recrystallize the compound from hexane/ethyl acetate (3:1) and re-test solubility .
  • Standardized Protocols : Use USP methods for solubility determination (e.g., shake-flask technique at 25°C, quantified via UV-Vis at λ_max ~270 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.